molecular formula C13H15NO3 B13906653 2-(4-Ethoxyphenyl)-4,5-dimethyloxazole 3-oxide

2-(4-Ethoxyphenyl)-4,5-dimethyloxazole 3-oxide

Cat. No.: B13906653
M. Wt: 233.26 g/mol
InChI Key: BKQCQNBHNAXVJF-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-4,5-dimethyloxazole 3-oxide is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of an oxazole ring substituted with an ethoxyphenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-4,5-dimethyloxazole 3-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with acetone in the presence of an acid catalyst to form the intermediate chalcone. This intermediate is then subjected to cyclization with hydroxylamine hydrochloride to yield the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-4,5-dimethyloxazole 3-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazole N-oxides, reduced oxazole derivatives, and substituted phenyl or oxazole compounds .

Scientific Research Applications

2-(4-Ethoxyphenyl)-4,5-dimethyloxazole 3-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-4,5-dimethyloxazole 3-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-4,5-dimethyloxazole 3-oxide
  • 2-(4-Chlorophenyl)-4,5-dimethyloxazole 3-oxide
  • 2-(4-Bromophenyl)-4,5-dimethyloxazole 3-oxide

Uniqueness

2-(4-Ethoxyphenyl)-4,5-dimethyloxazole 3-oxide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-4-16-12-7-5-11(6-8-12)13-14(15)9(2)10(3)17-13/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQCQNBHNAXVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=[N+](C(=C(O2)C)C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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